
Branaplam hydrochloride
概要
説明
準備方法
ブラーナプラム塩酸塩の調製には、いくつかの合成経路と反応条件が関与します。 ブラーナプラム塩酸塩は、結晶多形や塩酸塩、硫酸塩などの塩の形成を含む一連の化学反応によって合成されます . ブラーナプラム塩酸塩をエタノールから結晶化する手法があります . 特許で報告されているブラーナプラム塩酸塩の収率は、約9%と比較的低いです .
化学反応解析
ブラーナプラム塩酸塩は、酸化、還元、置換などの様々な化学反応を起こします。 これらの反応で使用される一般的な試薬や条件には、目的の変換を促進するための様々な溶媒や触媒が含まれます . これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ブラーナプラム塩酸塩は、神経疾患の治療における潜在的な治療効果について広く研究されています。 ブラーナプラム塩酸塩は、脊髄性筋萎縮症とハンチントン病の臨床試験で調査されています . 前臨床試験で、ブラーナプラム塩酸塩は、プライマリー転写産物における擬似エクソンの包含を促進し、それによりハンチントン病における変異型ハンチンチンタンパク質のレベルを低下させることが示されました . さらに、ブラーナプラム塩酸塩は、幼若動物における神経発生への影響について評価されています .
化学反応の分析
Branaplam hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include different solvents and catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Key Findings on Mechanism
- Dose-Dependent Reduction : Branaplam has demonstrated an IC50 consistently below 10 nM across various cell types, indicating potent activity without inducing cellular toxicity .
- Neuroprotective Effects : Preclinical studies show that Branaplam can rescue motor phenotypes in animal models of Huntington's disease, suggesting significant therapeutic potential .
Pharmacokinetics
Branaplam exhibits favorable pharmacokinetic properties:
Property | Value |
---|---|
Oral Bioavailability | High |
Brain Penetration | Good |
IC50 for Mutant HTT | <10 nM |
EC50 for SMN | 20 nM |
The compound is characterized by wide distribution after oral administration, allowing effective delivery to target tissues in the central nervous system .
Clinical Trials and Case Studies
Branaplam has been evaluated in several clinical trials:
- VIBRANT-HD Trial (NCT05111249) : This Phase II trial aimed to assess the impact of Branaplam on mutant huntingtin levels in Huntington's disease patients. Initial results indicated a significant reduction in mutant huntingtin levels; however, the trial was suspended due to reports of peripheral neuropathy symptoms in some participants .
Case Study Insights
- Safety Concerns : Increased neurofilament light chain (NfL) levels were observed in treated patients, suggesting potential neurotoxic effects. Ongoing research aims to clarify these adverse reactions and establish safe dosing regimens .
Adverse Effects and Safety Concerns
While Branaplam shows promise as a therapeutic agent, it is associated with certain adverse effects:
- Peripheral Neuropathy : Some patients experienced symptoms related to peripheral neuropathy during clinical trials. This raises concerns about its long-term safety profile.
- Increased NfL Levels : Elevated NfL levels were noted among participants, indicating possible neuronal damage or axonal degeneration linked to treatment .
作用機序
ブラーナプラム塩酸塩の作用機序は、SMN2遺伝子のスプライシングパターンを修飾して、機能的な生存運動ニューロンタンパク質の産生量を増やすことに関係しています . ハンチントン病において、ブラーナプラム塩酸塩は、mRNAのスプライシングを妨害することにより、変異型ハンチンチンタンパク質のレベルを低下させます . このようなmRNAスプライシングの調節は、ブラーナプラム塩酸塩の治療的可能性における重要な側面です。
類似の化合物との比較
ブラーナプラム塩酸塩は、2つの異なる方法でRNAに結合するという二重の作用機序を持つ点でユニークであり、一方、リズディプラムなどの他の化合物とは異なり、リズディプラムは1つの方法でしか結合しません . 類似の化合物には、リズディプラムなどの他のSMN2スプライシングモジュレーターや、遺伝子治療で使用されるアンチセンスオリゴヌクレオチドなどがあります . これらの化合物は、機能的な生存運動ニューロンタンパク質の産生量を増やすことを目標としていますが、それぞれの特定のメカニズムと分子標的は異なります。
類似化合物との比較
Branaplam hydrochloride is unique in its dual mechanism of action, binding to RNA in two different ways, unlike other compounds such as risdiplam, which binds in only one way . Similar compounds include other SMN2 splicing modulators like risdiplam and antisense oligonucleotides used in gene therapy . These compounds share the goal of increasing the production of functional survival motor neuron protein but differ in their specific mechanisms and molecular targets.
生物活性
Branaplam hydrochloride, also known as LMI070, is a small-molecule drug primarily studied for its potential therapeutic effects in neurodegenerative disorders, particularly Huntington's disease (HD). This compound acts as an alternative splicing modulator, influencing the expression of specific genes and proteins associated with neurodegeneration. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.
Branaplam functions by modulating RNA splicing, specifically targeting the SMN2 gene and the huntingtin (HTT) gene associated with HD. The compound induces the inclusion of novel exons in the HTT transcript, leading to reduced levels of both total HTT (tHTT) and mutant HTT (mHTT) proteins in various cellular models. The efficacy of Branaplam is observed through its ability to lower mHTT levels without inducing cellular toxicity, making it a promising candidate for treating CAG repeat disorders like HD .
Key Findings on Mechanism
- Dose-Dependent Reduction : Branaplam exhibited a half-maximal inhibitory concentration (IC50) consistently below 10 nM across multiple cell types, including fibroblasts and induced pluripotent stem cells (iPSCs) derived from HD patients .
- Aberrant Splicing Amelioration : The compound effectively restores aberrant splicing patterns in HD patient-derived cells, indicating its potential to reverse molecular phenotypes associated with the disease .
- Neuroprotective Effects : In preclinical trials, Branaplam has shown to rescue motor phenotypes in animal models of HD, suggesting neuroprotective properties that warrant further investigation .
Pharmacokinetics and Toxicity
Branaplam is characterized by its brain permeability and selective modulation of splicing pathways. Its pharmacokinetic profile indicates wide distribution following oral administration, allowing effective delivery to target tissues in the central nervous system (CNS) . Notably, early studies reported no significant adverse effects or toxicity at therapeutic doses.
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Oral Bioavailability | High |
Brain Penetration | Good |
IC50 for mHTT | <10 nM |
EC50 for SMN | 20 nM |
Clinical Trials and Case Studies
Several clinical trials have been initiated to evaluate the safety and efficacy of Branaplam in HD patients. The most notable is the VIBRANT-HD study (NCT05111249), which aimed to assess the drug's impact on mHTT levels and overall patient outcomes.
Case Study Insights
- VIBRANT-HD Trial : Initial results indicated a significant reduction in mHTT levels among participants treated with Branaplam. However, the trial was suspended due to reports of peripheral neuropathy symptoms in some patients .
- Neurological Assessments : Patients undergoing treatment exhibited increased neurofilament light chain (NfL) levels, a biomarker associated with neuronal damage. This finding raises concerns regarding potential neurotoxic effects linked to Branaplam treatment .
Adverse Effects and Safety Concerns
Despite its therapeutic potential, Branaplam has been associated with peripheral neuropathy in clinical settings. Increased NfL levels were noted in individuals treated with the drug, suggesting possible axonal degeneration or other neurotoxic effects . Ongoing research aims to elucidate the mechanisms behind these adverse reactions and establish safe dosing regimens.
特性
IUPAC Name |
5-(1H-pyrazol-4-yl)-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2.ClH/c1-21(2)10-16(11-22(3,4)27-21)29-20-8-7-18(25-26-20)17-6-5-14(9-19(17)28)15-12-23-24-13-15;/h5-9,12-13,16,27-28H,10-11H2,1-4H3,(H,23,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIMIVJABPKGIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3=C(C=C(C=C3)C4=CNN=C4)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562338-39-9 | |
Record name | Branaplam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1562338399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRANAPLAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317C6VX21O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。